molecular formula C53H84N12O16 B178396 H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH CAS No. 156707-52-7

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH

Cat. No. B178396
CAS RN: 156707-52-7
M. Wt: 1145.3 g/mol
InChI Key: VWRHOUYEKBHWHB-FZGLSYQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is a peptide that is widely used in scientific research for its various applications. This peptide has gained significant attention in recent years due to its potential in several fields, including biochemistry, pharmacology, and medicine.

Mechanism of Action

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH acts as a substrate for various enzymes, including proteases and peptidases. It is cleaved by these enzymes, leading to the release of different fragments. These fragments can then interact with various receptors and proteins, leading to different biological effects.
Biochemical and Physiological Effects:
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH has several biochemical and physiological effects. It can activate various receptors, including opioid receptors, and modulate the activity of various enzymes. It can also affect the release of various neurotransmitters and hormones. H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH has been shown to have analgesic, anti-inflammatory, and anti-tumor effects.

Advantages and Limitations for Lab Experiments

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH has several advantages for lab experiments. It is stable and easy to synthesize using SPPS method. It is also commercially available, making it easily accessible for researchers. However, the limitations of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH include its high cost and limited solubility in water.

Future Directions

There are several future directions for the research on H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH. One of the future directions is the development of new drugs and therapies based on H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH. Another future direction is the study of the interactions between H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH and various receptors and proteins. The role of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH in various diseases, including cancer and neurodegenerative diseases, is also an area of future research. The development of new synthesis methods and the improvement of the current synthesis methods is also an area of future research.
Conclusion:
In conclusion, H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is a peptide with significant potential in several fields, including biochemistry, pharmacology, and medicine. It is synthesized using SPPS method and has several applications in scientific research. H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH acts as a substrate for various enzymes, leading to different biochemical and physiological effects. It has several advantages for lab experiments, including its stability and accessibility, but also has limitations, including its high cost and limited solubility. The future directions for the research on H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH include the development of new drugs and therapies, the study of the interactions between H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH and various receptors and proteins, and the role of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH in various diseases.

Synthesis Methods

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the coupling of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The peptide is then purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH has several applications in scientific research. It is used as a substrate for various enzymes, including proteases and peptidases. It is also used in the study of protein-protein interactions, receptor-ligand interactions, and signal transduction pathways. H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH is also used in the development of new drugs and therapies.

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRHOUYEKBHWHB-FZGLSYQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H84N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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